Elzasonan metabolite M6
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Overview
Description
Elzasonan metabolite M6 is a novel cyclized indole metabolite derived from the metabolism of elzasonan, a potent and selective 5-hydroxytryptamine 1B receptor antagonist. This compound is significant due to its extensive metabolism and its role as the major human circulating metabolite, accounting for approximately 65% of the total radioactivity in plasma after elzasonan administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of elzasonan metabolite M6 involves several steps, including aromatic hydroxylation, N-oxidation at the piperazine ring, N-demethylation, indirect glucuronidation, and oxidation, followed by ring closure and subsequent rearrangement . The detailed synthetic route and reaction conditions are complex and involve multiple stages of chemical reactions, typically conducted under controlled laboratory conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves large-scale chemical processes similar to those used in laboratory settings, with additional steps for purification and quality control to ensure the compound’s consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
Elzasonan metabolite M6 undergoes various chemical reactions, including:
Oxidation: Involving the piperazine ring and aromatic hydroxylation.
Reduction: Potentially in the presence of specific reducing agents.
Substitution: Particularly in the benzylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as cytochrome P450 enzymes for oxidation reactions.
Reducing agents: Specific to the reduction processes.
Substituting agents: For substitution reactions in the benzylidene moiety.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of elzasonan, with this compound being the primary product of interest due to its significant presence in human plasma .
Scientific Research Applications
Elzasonan metabolite M6 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and biotransformation of elzasonan.
Biology: Understanding the interaction of elzasonan and its metabolites with biological systems.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of elzasonan and its metabolites for potential therapeutic applications.
Industry: Developing new drugs and therapeutic agents based on the metabolic profile of elzasonan.
Mechanism of Action
The mechanism of action of elzasonan metabolite M6 involves its interaction with the 5-hydroxytryptamine 1B receptor. The formation of M6 is proposed to involve an initial cytochrome P450-catalyzed two-electron oxidation of the piperazine ring, followed by ring closure and rearrangement . This metabolite plays a crucial role in the overall pharmacological effects of elzasonan.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to elzasonan metabolite M6 include other metabolites of elzasonan, such as:
5-hydroxyelzasonan (M3): Another major metabolite.
N-oxide derivatives: Formed through N-oxidation reactions.
N-desmethyl derivatives: Resulting from N-demethylation processes.
Uniqueness
This compound is unique due to its cyclized indole structure and its significant presence as the major circulating metabolite in human plasma. This distinguishes it from other metabolites and highlights its importance in the pharmacokinetics and pharmacodynamics of elzasonan .
Properties
CAS No. |
870452-79-2 |
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Molecular Formula |
C22H21Cl2N3OS |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-2-(2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]indol-10-yl)thiomorpholin-3-one |
InChI |
InChI=1S/C22H21Cl2N3OS/c1-25-8-9-27-18-5-3-2-4-15(18)20(19(27)13-25)21-22(28)26(10-11-29-21)14-6-7-16(23)17(24)12-14/h2-7,12,21H,8-11,13H2,1H3 |
InChI Key |
LOIWLXQIWPCXTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(=C(C3=CC=CC=C32)C4C(=O)N(CCS4)C5=CC(=C(C=C5)Cl)Cl)C1 |
Origin of Product |
United States |
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